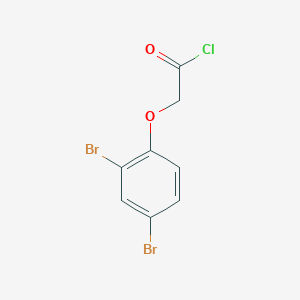

![molecular formula C4H5F3O2S B1355006 2-[(Trifluoromethyl)sulfanyl]propanoic acid CAS No. 63471-78-3](/img/structure/B1355006.png)

2-[(Trifluoromethyl)sulfanyl]propanoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

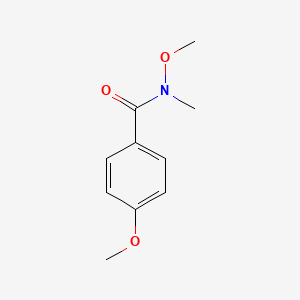

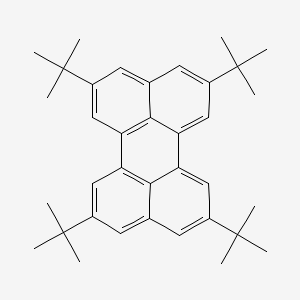

2-[(Trifluoromethyl)sulfanyl]propanoic acid, commonly known as TFMPA, is a chemical compound with the molecular formula C4H5F3O2S. It is a white crystalline solid that is soluble in water and organic solvents. TFMPA is widely used in scientific research for its unique properties and applications.

科学的研究の応用

1. Polymerization Applications

2-[(Trifluoromethyl)sulfanyl]propanoic acid has been reported to play a role in the field of polymerization. For instance, it has been identified as a by-product in the synthesis of a dithioester RAFT agent, highlighting its potential involvement in controlled free radical polymerization processes (Laschewsky et al., 2007). Another study focused on reversible addition−fragmentation chain transfer (RAFT) emulsion polymerization of styrene, where a derivative of 2-[(trifluoromethyl)sulfanyl]propanoic acid was used as a mediator (Luo et al., 2011).

2. Synthetic Chemistry

The compound has also been involved in various synthetic chemistry applications. For example, it has been used in the synthesis of (2E)‐2‐methyl‐3‐(4‐{[4‐(quinolin‐2‐ylmethoxy)phenyl]sulfanyl}phenyl) prop‐2‐enoic acid, a potential antileukotrienic agent (Jampílek et al., 2004). Additionally, its role in the synthesis of optically active 1,4-Thiazane-3-carboxylic acid via optical resolution was also highlighted (Shiraiwa et al., 1998).

3. Catalysis

In the field of catalysis, a study explored sulfuric acid ([3-(3-silicapropyl)sulfanyl]propyl)ester as a recyclable catalyst for the synthesis of 4,4′-(Arylmethylene)bis(1H-pyrazol-5-ols), showcasing its potential as an effective and sustainable catalyst (Tayebi et al., 2011). Another research demonstrated its use in the acetylation of alcohols under heterogeneous conditions (Niknam & Saberi, 2009).

4. Biological Activity

Research has also delved into its biological aspects. For instance, 2-Amino-3-(purin-9-yl)propanoic acids, substituted by a sulfanyl group, were synthesized and tested for immunostimulatory and immunomodulatory potency (Doláková et al., 2005).

5. Organic Synthesis

In organic synthesis, the compound has been utilized in constructing trifluoromethyl-containing bridged heterocycles, demonstrating its role in producing complex organic structures (Jiang & Zhu, 2008).

特性

IUPAC Name |

2-(trifluoromethylsulfanyl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5F3O2S/c1-2(3(8)9)10-4(5,6)7/h2H,1H3,(H,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGFPYJPXOSZWPH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)SC(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5F3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70511052 |

Source

|

| Record name | 2-[(Trifluoromethyl)sulfanyl]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70511052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(Trifluoromethyl)sulfanyl]propanoic acid | |

CAS RN |

63471-78-3 |

Source

|

| Record name | 2-[(Trifluoromethyl)sulfanyl]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70511052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

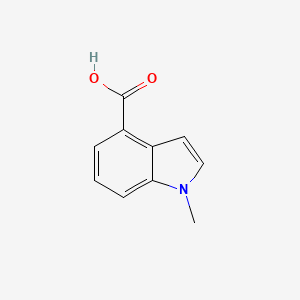

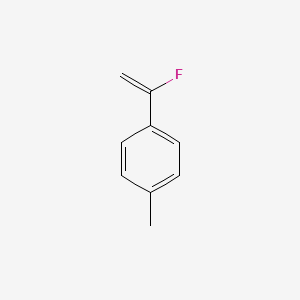

![Pyrido[3,4-g]isoquinoline-5,10-dione](/img/structure/B1354950.png)

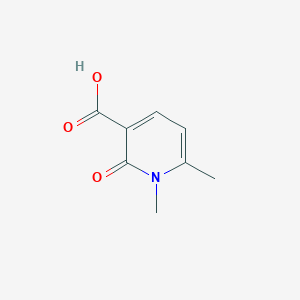

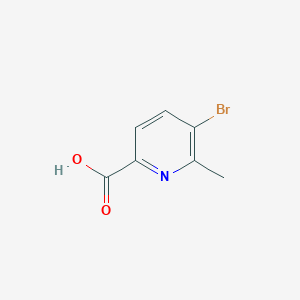

![Methyl imidazo[1,2-a]pyridine-7-carboxylate](/img/structure/B1354972.png)